molecular formula C16H12N4O3 B12036050 4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12036050
M. Wt: 308.29 g/mol
InChI Key: QRDWVDHEDATADT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives This compound is notable for its unique structural features, which include a fused pyrroloquinoline core and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrimidine group. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is introduced to the quinoline core.

    Hydroxylation and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyrimidine derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the oxo group yields a secondary alcohol.

Scientific Research Applications

4-Hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but lack the pyrimidine moiety.

    Pyrroloquinolines: These compounds have a similar fused ring structure but differ in the functional groups attached.

Uniqueness

4-Hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to the presence of both the quinoline and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-pyrimidin-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-13-10-4-1-3-9-5-8-20(12(9)10)15(23)11(13)14(22)19-16-17-6-2-7-18-16/h1-4,6-7,21H,5,8H2,(H,17,18,19,22)

InChI Key

QRDWVDHEDATADT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC=CC=N4)O

Origin of Product

United States

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